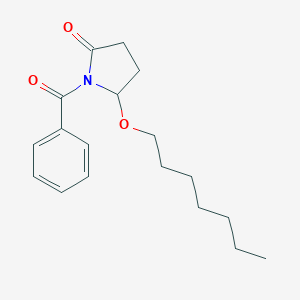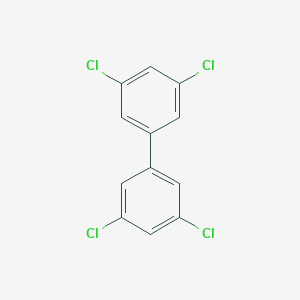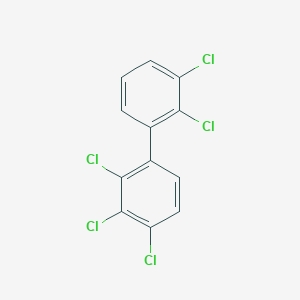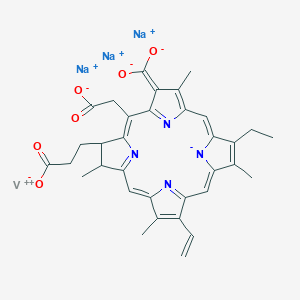
Vanadyl-chlorophyl-a complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadyl-chlorophyll-a complex (VCC) is a metalloporphyrin complex, which is synthesized by the interaction of vanadyl ion and chlorophyll-a. This complex has been studied for its potential applications in various fields, including biomedicine, catalysis, and environmental remediation.
Mecanismo De Acción
The mechanism of action of Vanadyl-chlorophyl-a complex is not fully understood, but it is believed to involve the interaction of the vanadyl ion with the porphyrin ring of chlorophyll-a. This interaction may result in the formation of reactive oxygen species, which can cause oxidative damage to cells. Vanadyl-chlorophyl-a complex may also interact with cellular proteins and enzymes, leading to changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
Vanadyl-chlorophyl-a complex has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Vanadyl-chlorophyl-a complex can scavenge free radicals and protect cells from oxidative damage. Vanadyl-chlorophyl-a complex has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that Vanadyl-chlorophyl-a complex can improve glucose metabolism and reduce oxidative stress in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vanadyl-chlorophyl-a complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Vanadyl-chlorophyl-a complex is also relatively inexpensive compared to other metalloporphyrin complexes. However, there are also some limitations to using Vanadyl-chlorophyl-a complex in lab experiments. It can be difficult to control the concentration and activity of Vanadyl-chlorophyl-a complex, and its effects may be influenced by other factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for research on Vanadyl-chlorophyl-a complex. One area of interest is the development of new synthesis methods that can produce Vanadyl-chlorophyl-a complex with improved properties, such as increased stability and activity. Another area of interest is the investigation of the mechanisms of action of Vanadyl-chlorophyl-a complex, which may lead to the development of new therapeutic agents. Finally, there is a need for more studies on the safety and toxicity of Vanadyl-chlorophyl-a complex, particularly in vivo studies in animal models.
Métodos De Síntesis
The synthesis of Vanadyl-chlorophyl-a complex involves the interaction of vanadyl ion and chlorophyll-a. The vanadyl ion is first prepared by the reduction of vanadium pentoxide with a reducing agent, such as sodium borohydride or hydrazine hydrate. Chlorophyll-a is then added to the vanadyl ion solution, and the mixture is stirred for a few hours. The resulting Vanadyl-chlorophyl-a complex complex is obtained by precipitation and purification.
Aplicaciones Científicas De Investigación
Vanadyl-chlorophyl-a complex has been studied for its potential applications in various fields of science. In biomedicine, Vanadyl-chlorophyl-a complex has been shown to possess antioxidant and anticancer properties. In catalysis, Vanadyl-chlorophyl-a complex has been used as a catalyst for the oxidation of organic compounds. In environmental remediation, Vanadyl-chlorophyl-a complex has been used for the removal of heavy metals from contaminated water.
Propiedades
Número CAS |
133162-62-6 |
|---|---|
Nombre del producto |
Vanadyl-chlorophyl-a complex |
Fórmula molecular |
C34H31N4Na3O6V |
Peso molecular |
711.5 g/mol |
Nombre IUPAC |
trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+) |
InChI |
InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5 |
Clave InChI |
KQOIZXDVRGCTNI-UHFFFAOYSA-I |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
Sinónimos |
(48V)-vanadyl-chlorine e(6) Na vanadyl-chlorine e(6) vanadyl-chlorophyl-a complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



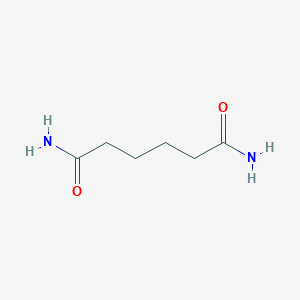
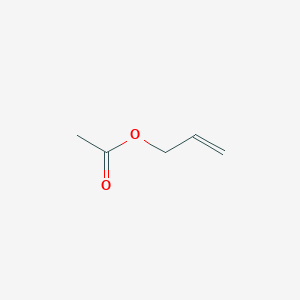
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
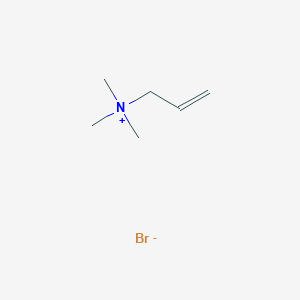
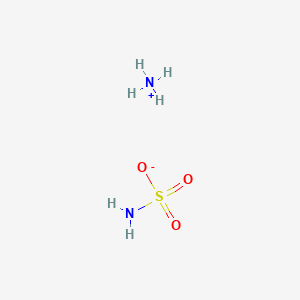
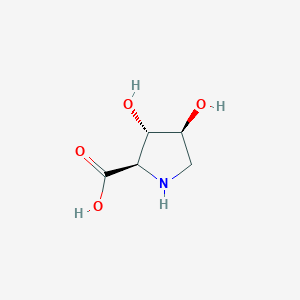
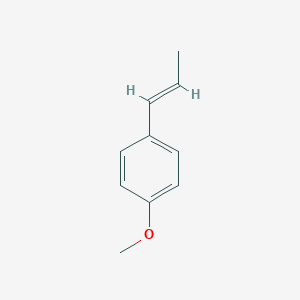
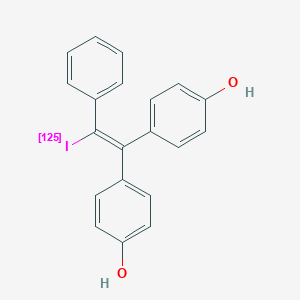
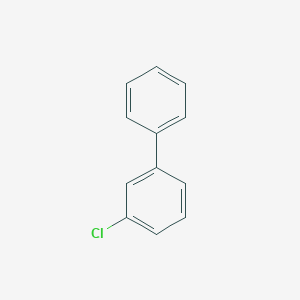
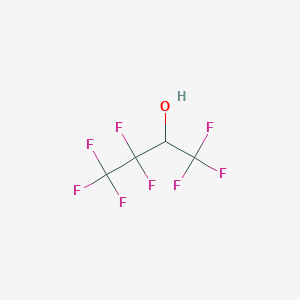
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
